molecular formula C9H14F3NO2 B8678765 2,2,2-trifluoro-N-(4-hydroxycyclohexyl)-N-methylacetamide CAS No. 923023-07-8

2,2,2-trifluoro-N-(4-hydroxycyclohexyl)-N-methylacetamide

Cat. No. B8678765
M. Wt: 225.21 g/mol
InChI Key: LKJLTLWUXVSMNN-UHFFFAOYSA-N
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Patent
US08609691B2

Procedure details

5 g of 2,2,2-trifluoro-N-(4-hydroxy-cyclohexyl)-acetamide (148) were dissolved in 25 mL of dimethyl acetamide, 625 mg of 95% sodium hydride were added and the reaction mixture was cooled to 0° C. 1.64 mL of iodomethane were added slowly and the reaction mixture was allowed to warm to room temperature. Upon completion, the reaction mixture was poured into water, extracted three times with methyl tert. butyl ether and the combined organic layer was extracted once with brine, dried over sodium sulfate and evaporated to dryness. The residue was taken up in water and lyophilized to remove remainders of dimethyl acetamide to yield 4.0 g of product. Rt=0.95 min (Method C). Detected mass: 226.2 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
625 mg
Type
reactant
Reaction Step Two
Quantity
1.64 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([NH:5][C@H:6]1[CH2:11][CH2:10][C@H:9]([OH:12])[CH2:8][CH2:7]1)=[O:4].[H-].[Na+].I[CH3:18].O>CC(N(C)C)=O>[F:1][C:2]([F:13])([F:14])[C:3]([N:5]([CH:6]1[CH2:7][CH2:8][CH:9]([OH:12])[CH2:10][CH2:11]1)[CH3:18])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C(=O)N[C@@H]1CC[C@H](CC1)O)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
625 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.64 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with methyl tert. butyl ether
EXTRACTION
Type
EXTRACTION
Details
the combined organic layer was extracted once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to remove remainders of dimethyl acetamide

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)N(C)C1CCC(CC1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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